
7-Hydroxy-8-methoxy-2-phenylchromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-8-methoxy-2-phenylchromen-4-one is a chemical compound belonging to the class of organic compounds known as chromones. Chromones are a type of flavonoid, which are naturally occurring compounds with a wide range of biological activities. This compound is characterized by its chromen-4-one backbone, with hydroxy and methoxy substituents at the 7th and 8th positions, respectively, and a phenyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-8-methoxy-2-phenylchromen-4-one typically involves the condensation of appropriate phenolic compounds with methoxy-substituted benzaldehydes. One common method is the Pechmann condensation, which involves the reaction of a phenol with an ester in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-8-methoxy-2-phenylchromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carbonyl group in the chromen-4-one backbone can be reduced to form chromanols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring or the chromone ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of Lewis acids or bases to facilitate the reaction.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of chromanols.
Substitution: Various substituted chromones depending on the reagents used.
Scientific Research Applications
7-Hydroxy-8-methoxy-2-phenylchromen-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific optical and mechanical properties.
Mechanism of Action
The mechanism of action of 7-Hydroxy-8-methoxy-2-phenylchromen-4-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The compound’s ability to interact with DNA and proteins also suggests potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
7,8-Dihydroxy-4-phenyl-2H-chromen-2-one: Similar structure but with hydroxyl groups at the 7th and 8th positions.
7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one: Similar structure but with a methoxy group at the 7th position and a methyl group at the 2nd position.
Uniqueness
7-Hydroxy-8-methoxy-2-phenylchromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups enhances its potential as an antioxidant and its ability to participate in various chemical reactions.
Properties
Molecular Formula |
C16H12O4 |
|---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
7-hydroxy-8-methoxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C16H12O4/c1-19-16-12(17)8-7-11-13(18)9-14(20-15(11)16)10-5-3-2-4-6-10/h2-9,17H,1H3 |
InChI Key |
DEEUASFOBQPPHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1OC(=CC2=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


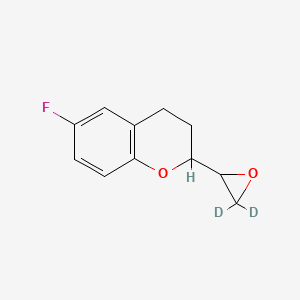
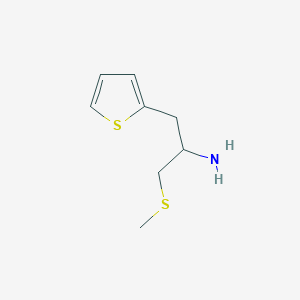

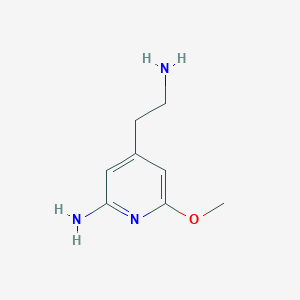
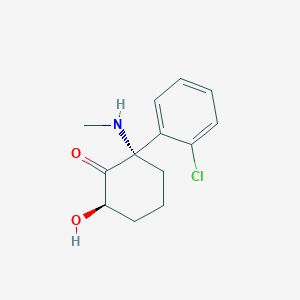
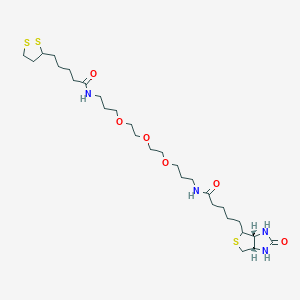
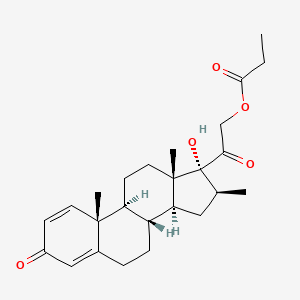
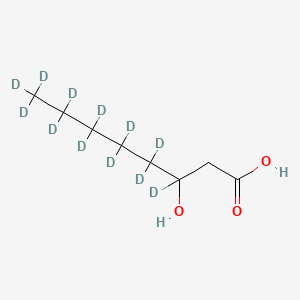


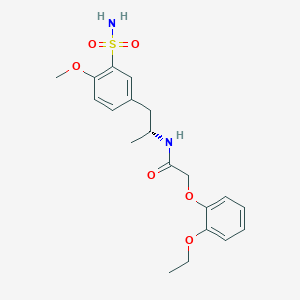
![2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol](/img/structure/B13442695.png)


